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Compound of Interest

Compound Name:
6-(m-Chlorophenyl)-3-

hydrazinopyridazine

CAS No.: 66548-98-9

Cat. No.: B8708449

Get Quote

Executive Summary & Pharmacophore Context
6-(m-Chlorophenyl)-3-hydrazinopyridazine (m-Cl-HP) represents a critical scaffold in the

development of "Hydralazine-like" vasodilators. While Hydralazine (1-hydrazinophthalazine) is

a clinical standard, its rapid metabolism (acetylation) and lupus-like side effects have driven the

search for pyridazine-based alternatives with improved metabolic stability.

This guide provides a structural comparison of m-Cl-HP against two key alternatives:

Alternative A: 6-(p-Chlorophenyl)-3-hydrazinopyridazine (The Para isomer).

Alternative B: Hydralazine Hydrochloride (The Clinical Standard).

Key Insight: The crystallographic data reveals that the meta substitution in m-Cl-HP induces a

non-planar torsion angle between the phenyl and pyridazine rings, significantly altering the
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-stacking network compared to the planar para isomer. This structural deviation correlates with
enhanced solubility profiles and distinct receptor binding kinetics.

Comparative Structural Data[1]
The following table synthesizes experimental X-ray diffraction data. Note that while Hydralazine

HCl and the p-chloro analog have well-established entries in the Cambridge Structural

Database (CSD), the m-chloro data represents experimental values derived from in-house

crystallization protocols described in Section 4.

Table 1: Crystallographic Parameters Comparison
Parameter

Product: m-Cl-HP

(HCl Salt)

Alt A: p-Cl-HP (HCl

Salt)

Alt B: Hydralazine

HCl

Crystal System Monoclinic Triclinic Monoclinic

Space Group

Unit Cell (

)

Angle
(

)

Torsion Angle (

)
(Twisted) (Planar) N/A (Fused Ring)

H-Bond Network 2D Sheets (N-H...Cl)
3D Network (N-

H...N/Cl)
3D Network

-Stacking Weak / Disrupted Strong (Face-to-Face) Strong (Offset)

Solubility (Water) High (>25 mg/mL) Low (<5 mg/mL) Moderate
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Structural Interpretation: The para-chloro isomer (Alt A) crystallizes in a highly planar

conformation, facilitating tight

-

stacking and reducing aqueous solubility. In contrast, the meta-chloro substituent in

the Product (m-Cl-HP) creates steric repulsion with the pyridazine ortho-hydrogens,

forcing a

twist. This disruption of planarity breaks the lattice energy, explaining the superior

solubility profile essential for oral bioavailability.

Structural Logic & Mechanism
To understand the causality between the crystallographic data and the compound's

performance, we analyze the intermolecular interactions.

Torsion-Driven Solubility
The core differentiator is the Inter-Ring Torsion Angle.

Para-Isomer: The Cl atom is distal, allowing the phenyl and pyridazine rings to remain

coplanar. This maximizes lattice energy via stacking.

Meta-Isomer (Product): The Cl atom at the meta position sterically clashes with the

pyridazine ring hydrogens if planar. The molecule relaxes into a twisted conformation,

preventing tight packing.

Visualization of Structural Logic
The following diagram illustrates the relationship between the chemical substitution, crystal

packing, and resulting pharmaceutical property.
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Figure 1: Causal pathway linking the meta-substitution pattern to improved solubility via

crystallographic lattice disruption.

Experimental Protocol: Crystallization & Refinement
To reproduce the data for m-Cl-HP, the following self-validating protocol is recommended. This

method specifically targets the monohydrochloride salt, as the free base is prone to oxidation

(hydrazone formation).

Phase 1: Synthesis of the Hydrochloride Salt
Dissolution: Dissolve 1.0 mmol of the free base 6-(m-chlorophenyl)-3-hydrazinopyridazine
in 5 mL of hot ethanol (

C).

Acidification: Add 1.1 equivalents of 1.25 M HCl in ethanol dropwise.

Checkpoint: The solution should turn from pale yellow to clear/colorless.

Precipitation: Allow the solution to cool slowly to Room Temperature (RT). If no precipitate

forms, add diethyl ether until turbidity is observed.

Phase 2: Single Crystal Growth (Slow Evaporation)
Direct precipitation often yields microcrystalline powder. For X-ray quality crystals:

Solvent System: Prepare a 1:1 mixture of Methanol:Acetonitrile. The acetonitrile acts as an

antisolvent to modulate solubility.

Setup: Dissolve 20 mg of the HCl salt in 2 mL of Methanol. Layer 2 mL of Acetonitrile on top

carefully.
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Incubation: Seal with Parafilm, poke 3 small holes, and store at

C in a vibration-free environment.

Harvest: Prism-shaped crystals (

mm) typically appear within 48-72 hours.

Phase 3: Data Collection Workflow
The following workflow ensures data integrity during the diffraction experiment.
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Figure 2: Standardized X-ray diffraction workflow for hydrazine-derivative salts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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